REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][N:5]=1.F[C:12]1[CH:17]=[C:16]([F:18])[C:15]([N+:19]([O-:21])=[O:20])=[CH:14][C:13]=1[CH3:22]>CN(C=O)C>[Cl:3][C:4]1[CH:9]=[C:8]([O:10][C:12]2[CH:17]=[C:16]([F:18])[C:15]([N+:19]([O-:21])=[O:20])=[CH:14][C:13]=2[CH3:22])[CH:7]=[CH:6][N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)O
|
Name
|
|
Quantity
|
0.514 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)F)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred cold for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the slurry was cooled in an ice bath
|
Type
|
ADDITION
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Details
|
To this suspension was added, in portions
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
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20 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated at 90° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (EtOAc/hexanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |